molecular formula C5H12NO4P B6165608 (4-aminooxan-4-yl)phosphonic acid CAS No. 905593-61-5

(4-aminooxan-4-yl)phosphonic acid

Cat. No.: B6165608
CAS No.: 905593-61-5
M. Wt: 181.1
InChI Key:
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Description

(4-aminooxan-4-yl)phosphonic acid is a chemical compound with the molecular formula C5H12NO4P and a molecular weight of 181.13 g/mol . . This compound is characterized by the presence of an amino group attached to an oxane ring, which is further bonded to a phosphonic acid group.

Preparation Methods

The synthesis of (4-aminooxan-4-yl)phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a tetrahydropyran derivative with a phosphonic acid reagent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

(4-aminooxan-4-yl)phosphonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-aminooxan-4-yl)phosphonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4-aminooxan-4-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The amino group and phosphonic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(4-aminooxan-4-yl)phosphonic acid can be compared with other similar compounds, such as:

    (4-hydroxyoxan-4-yl)phosphonic acid: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.

    (4-methyloxan-4-yl)phosphonic acid: The presence of a methyl group instead of an amino group results in distinct chemical behavior and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-aminooxan-4-yl)phosphonic acid involves the reaction of diethyl (4-nitrophenyl)phosphonate with ethylene glycol to form diethyl (4-nitrophenyl)oxan-4-ylphosphonate. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to yield diethyl (4-aminophenyl)oxan-4-ylphosphonate. Finally, this compound is hydrolyzed with hydrochloric acid to obtain (4-aminooxan-4-yl)phosphonic acid.", "Starting Materials": [ "Diethyl (4-nitrophenyl)phosphonate", "Ethylene glycol", "Hydrogen gas", "Palladium on carbon catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Diethyl (4-nitrophenyl)phosphonate is reacted with ethylene glycol in the presence of a base catalyst to form diethyl (4-nitrophenyl)oxan-4-ylphosphonate.", "Step 2: Diethyl (4-nitrophenyl)oxan-4-ylphosphonate is reduced with hydrogen gas in the presence of palladium on carbon catalyst to yield diethyl (4-aminophenyl)oxan-4-ylphosphonate.", "Step 3: Diethyl (4-aminophenyl)oxan-4-ylphosphonate is hydrolyzed with hydrochloric acid to obtain (4-aminooxan-4-yl)phosphonic acid." ] }

CAS No.

905593-61-5

Molecular Formula

C5H12NO4P

Molecular Weight

181.1

Purity

95

Origin of Product

United States

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